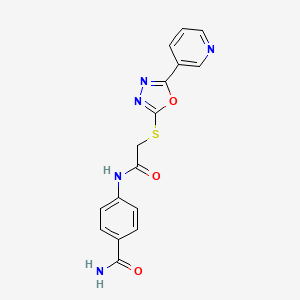

4-(2-((5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzamide

Description

4-(2-((5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzamide is a heterocyclic organic compound featuring a pyridine ring at the 3-position of the 1,3,4-oxadiazole core, linked via a thioacetamido bridge to a benzamide group. This structural arrangement confers unique electronic and steric properties, making it a candidate for studying structure-activity relationships (SAR) in medicinal chemistry. The oxadiazole ring is known for its metabolic stability and hydrogen-bonding capabilities, while the pyridinyl group may enhance interactions with biological targets such as enzymes or receptors .

Propriétés

IUPAC Name |

4-[[2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetyl]amino]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N5O3S/c17-14(23)10-3-5-12(6-4-10)19-13(22)9-25-16-21-20-15(24-16)11-2-1-7-18-8-11/h1-8H,9H2,(H2,17,23)(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVNHAPGAOWPXPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NN=C(O2)SCC(=O)NC3=CC=C(C=C3)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-((5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzamide typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common method involves the cyclization of hydrazides with carbon disulfide and subsequent reaction with pyridine derivatives. The thioacetamido linkage is then introduced through a nucleophilic substitution reaction, followed by the coupling of the resulting intermediate with benzoyl chloride to form the final benzamide structure.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

4-(2-((5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce different substituents onto the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

- Antimicrobial Activity : Recent studies have demonstrated that derivatives of 4-(2-((5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzamide exhibit significant antimicrobial properties against various bacterial strains including Staphylococcus aureus and Escherichia coli . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

- Antifungal Properties : The compound has also shown promising antifungal activity against Candida albicans. The efficacy was evaluated using the disc diffusion method, which indicated that certain derivatives possess potent antifungal effects .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the interaction of this compound with various biological targets. These studies suggest that the compound can effectively bind to target proteins involved in bacterial resistance mechanisms. The computational analysis indicates favorable binding affinities and interactions that could be exploited for drug design .

Case Studies

Case Study 1: Synthesis and Biological Evaluation

A study published in 2024 synthesized various derivatives of pyridinyl oxadiazoles, including the target compound. The synthesized compounds were characterized using techniques such as NMR and mass spectrometry. Biological assays revealed that some derivatives exhibited significant antibacterial activity, highlighting their potential as therapeutic agents against resistant strains .

Case Study 2: In Silico Studies

In silico studies involving the compound have shown that it can act as a potential inhibitor for specific enzymes associated with bacterial virulence. The docking results indicated that the compound binds effectively to the active sites of these enzymes, suggesting a pathway for further development as an antimicrobial agent .

Mécanisme D'action

The mechanism of action of 4-(2-((5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting the function of enzymes or blocking receptor activity. This interaction can disrupt biological pathways, leading to therapeutic effects such as the inhibition of cancer cell growth or the reduction of microbial activity.

Comparaison Avec Des Composés Similaires

4-(2-((5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzamide (Pyridin-4-yl Analogue)

- Structural Difference : Substitution at the pyridine ring (3-position vs. 4-position).

- The 3-position substitution in the target compound may favor π-π stacking or hydrogen bonding in specific active sites .

- Molecular Weight : 355.37 g/mol (identical to the pyridin-3-yl compound).

N-((5-((Pyridin-2-ylmethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide

- Structural Difference : A pyridin-2-ylmethyl group replaces the pyridin-3-yl moiety, introducing a methylene spacer.

- This compound also demonstrates distinct antimicrobial activity compared to the pyridin-3-yl variant .

Thiadiazole-Based Analogues

Ethyl 4-(2-((5-(3-Fluorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate

- Core Difference : Replaces the oxadiazole ring with a thiadiazole (sulfur instead of oxygen).

- Implications: The thiadiazole’s higher electron-withdrawing capacity may enhance interactions with cysteine residues in enzymes.

- Molecular Weight : 484.56 g/mol (C20H17FN4O4S2) vs. 355.37 g/mol for the target compound.

Sodium 2-((4-Phenyl-5-(((5-Phenylamino-1,3,4-thiadiazol-2-yl)thio)methyl)-1,2,4-triazol-3-yl)thio)acetate

- Structural Features : Incorporates both thiadiazole and triazole rings.

Substituent Variations in Benzamide-Oxadiazole Hybrids

Key Research Findings

Positional Isomerism in Pyridinyl Groups : Pyridin-3-yl substitution (target compound) vs. pyridin-4-yl () significantly impacts bioactivity. For example, pyridin-3-yl derivatives show stronger binding to cytochrome P450 enzymes due to optimized hydrogen-bonding geometry .

Oxadiazole vs. Thiadiazole Cores : Thiadiazole derivatives (e.g., ) often exhibit higher enzymatic inhibition but lower oral bioavailability compared to oxadiazoles, which balance polarity and stability .

Role of Substituents : Electron-withdrawing groups (e.g., fluoro in ) enhance target affinity but may reduce solubility. Bulky groups like benzylthio () improve selectivity but increase molecular weight .

Activité Biologique

The compound 4-(2-((5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzamide is a derivative of the oxadiazole class, which has garnered interest due to its diverse biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be described by its molecular formula , with a molecular weight of approximately 320.38 g/mol. The structural complexity arises from the incorporation of a pyridine ring and an oxadiazole moiety, both known for their biological significance.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. The 1,3,4-oxadiazole scaffold has been shown to interact with various biological targets involved in cancer cell proliferation. For instance, research indicates that compounds with similar structures exhibit inhibitory effects on enzymes such as thymidylate synthase and histone deacetylases (HDACs), which are crucial for cancer cell survival and replication .

Table 1: Summary of Anticancer Activities of Oxadiazole Derivatives

| Compound Name | Target Enzyme | IC50 (μM) | Reference |

|---|---|---|---|

| Compound A | Thymidylate Synthase | 2.5 | |

| Compound B | HDAC | 1.8 | |

| Compound C | Topoisomerase II | 3.0 |

Antitubercular Activity

The compound's structural analogs have been evaluated for antitubercular activity against Mycobacterium tuberculosis. In a study assessing various derivatives, compounds similar to the target compound showed significant activity with IC90 values ranging from 3.73 to 4.00 μM . This suggests that the incorporation of the pyridine and oxadiazole moieties may enhance the antitubercular properties.

The mechanism by which these compounds exert their biological effects often involves molecular docking studies that reveal how they bind to specific proteins or enzymes. For example, docking studies have shown that oxadiazole derivatives can inhibit telomerase activity, which is pivotal in cancer cell immortality . Additionally, the presence of the thioacetamido group may facilitate interactions with target proteins through hydrogen bonding and hydrophobic interactions.

Case Studies

- Study on Anticancer Activity : A recent investigation into various oxadiazole derivatives demonstrated that one compound exhibited an IC50 value of less than 1 μM against cancer cell lines, indicating potent anticancer properties .

- Antitubercular Screening : In a series of tests on modified oxadiazoles, one derivative showed an IC90 value significantly lower than standard treatments, suggesting potential as a new therapeutic agent against tuberculosis .

Q & A

Basic: What are the key considerations in designing a synthetic route for 4-(2-((5-(Pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzamide?

Methodological Answer:

The synthesis should prioritize regioselective formation of the 1,3,4-oxadiazole core and efficient coupling of the pyridinyl-thioacetamido-benzamide moiety. Key steps include:

- Cyclocondensation: Use hydrazine-carboxylic acid derivatives with appropriate carbonyl compounds (e.g., pyridine-3-carboxylic acid) under dehydrating agents like POCl₃ or PCl₃ to form the oxadiazole ring .

- Thioether linkage: Introduce the thio group via nucleophilic substitution (e.g., using mercaptoacetic acid derivatives) in polar aprotic solvents (DMF, DMSO) with a base (K₂CO₃ or Et₃N) .

- Amide coupling: Employ carbodiimide-based reagents (EDC/HOBt) for benzamide formation, ensuring minimal racemization .

Optimization: Solvent choice (e.g., DMF for solubility vs. THF for milder conditions) and catalyst selection (e.g., ZnCl₂ for cyclization) critically affect yield .

Basic: Which spectroscopic techniques are most effective for confirming the structure of this compound?

Methodological Answer:

- ¹H/¹³C NMR: Identify proton environments (e.g., pyridinyl protons at δ 7.5–8.8 ppm, benzamide NH at δ 10–12 ppm) and carbon signals for the oxadiazole ring (C=N at ~160 ppm) .

- FT-IR: Confirm amide bonds (N–H stretch at ~3300 cm⁻¹, C=O at ~1650 cm⁻¹) and oxadiazole ring (C=N at ~1600 cm⁻¹) .

- Mass Spectrometry (HRMS): Validate molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the thioether and oxadiazole groups .

- Elemental Analysis: Ensure ≤0.4% deviation between calculated and observed C, H, N, S values .

Advanced: How can researchers resolve discrepancies in reported biological activity data for this compound across studies?

Methodological Answer:

- Standardize Assay Conditions: Control variables like solvent (DMSO concentration ≤1%), cell line passage number, and incubation time .

- Dose-Response Curves: Use IC₅₀/EC₅₀ values with ≥3 replicates to minimize variability .

- Orthogonal Assays: Cross-validate results (e.g., enzymatic inhibition vs. cell viability assays) .

- Data Normalization: Include positive/negative controls (e.g., reference inhibitors) to calibrate activity thresholds .

Advanced: What computational methods are recommended to predict the binding affinity of this compound with target enzymes?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions (e.g., pyridinyl nitrogen with catalytic residues) .

- MD Simulations: Run 50–100 ns trajectories in explicit solvent (e.g., TIP3P water) to assess binding stability and free energy (MM-PBSA/GBSA) .

- Pharmacophore Mapping: Align electrostatic/hydrophobic features with known active sites (e.g., ATP-binding pockets) .

Basic: What are common challenges in achieving high purity during synthesis, and how can they be addressed?

Methodological Answer:

- Byproduct Formation: Monitor reaction progress (TLC/HPLC) to minimize oxadiazole ring-opening or thioether oxidation .

- Purification: Use silica gel chromatography (ethyl acetate/hexane gradients) or recrystallization (ethanol/water mixtures) .

- HPLC Analysis: Employ C18 columns with acetonitrile/water mobile phases (0.1% TFA) to confirm ≥95% purity .

Advanced: How does the pyridinyl substituent position (3-yl vs. 2-yl) influence the compound’s properties?

Methodological Answer:

- Electron Distribution: Pyridin-3-yl enhances π-π stacking vs. pyridin-2-yl’s chelation potential .

- Solubility: 3-yl derivatives show lower logP due to reduced symmetry, improving aqueous solubility .

- Bioactivity: 3-yl orientation may better align with target binding pockets (e.g., kinase ATP sites), as seen in docking studies .

Basic: What in vitro assays evaluate the antimicrobial activity of such compounds?

Methodological Answer:

- MIC Determination: Use broth microdilution (CLSI guidelines) against Gram+/Gram– bacteria (e.g., S. aureus, E. coli) .

- Time-Kill Assays: Assess bactericidal effects at 2× MIC over 24 hours .

- Biofilm Inhibition: Quantify crystal violet staining in P. aeruginosa or C. albicans models .

Advanced: What strategies improve aqueous solubility for pharmacological testing?

Methodological Answer:

- Prodrug Design: Introduce phosphate esters or glycosides at the benzamide NH .

- Co-Solvent Systems: Use cyclodextrin complexes or PEG-based formulations .

- Salt Formation: React with HCl or sodium bicarbonate to enhance ionizability .

Basic: How should researchers handle and store this compound to ensure stability?

Methodological Answer:

- Storage: Keep at –20°C in airtight, light-resistant containers under nitrogen .

- Reconstitution: Use anhydrous DMSO for stock solutions; avoid freeze-thaw cycles .

- Safety: Wear nitrile gloves and conduct reactions in fume hoods due to thioacetamido reactivity .

Advanced: How can molecular dynamics (MD) simulations enhance mechanistic understanding?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.